molecular formula C11H12F2O2 B14033645 4-Butoxy-2,5-difluorobenzaldehyde

4-Butoxy-2,5-difluorobenzaldehyde

Cat. No.: B14033645
M. Wt: 214.21 g/mol
InChI Key: FJIVGGINYVXGPH-UHFFFAOYSA-N
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Description

4-Butoxy-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C11H12F2O2 It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxy-2,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Butoxy-2,5-difluorobenzoic acid.

    Reduction: 4-Butoxy-2,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-2,5-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-2,5-difluorobenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms activate the benzene ring towards nucleophilic attack. The butoxy group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzaldehyde
  • 4-Butoxybenzaldehyde
  • 2,5-Difluoro-4-methoxybenzaldehyde

Uniqueness

4-Butoxy-2,5-difluorobenzaldehyde is unique due to the presence of both fluorine atoms and the butoxy group on the benzene ring

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

4-butoxy-2,5-difluorobenzaldehyde

InChI

InChI=1S/C11H12F2O2/c1-2-3-4-15-11-6-9(12)8(7-14)5-10(11)13/h5-7H,2-4H2,1H3

InChI Key

FJIVGGINYVXGPH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)C=O)F

Origin of Product

United States

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